molecular formula C12H10S2 B8459852 4,8-dimethylthieno[2,3-f][1]benzothiole

4,8-dimethylthieno[2,3-f][1]benzothiole

Cat. No.: B8459852
M. Wt: 218.3 g/mol
InChI Key: KIXYFUIWGAMYTM-UHFFFAOYSA-N
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Description

4,8-Dimethylthieno2,3-fbenzothiole is a sulfur-containing heterocyclic compound with the molecular formula C12H10S2. It is a derivative of thieno2,3-fbenzothiole, characterized by the presence of two methyl groups at the 4 and 8 positions of the thieno ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethylthieno2,3-fbenzothiole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 4,8-dimethylthieno2,3-fbenzothiole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethylthieno2,3-fbenzothiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thieno ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4,8-Dimethylthieno2,3-fbenzothiole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-dimethylthieno2,3-fbenzothiole and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed bioactivities. For example, the compound may inhibit certain enzymes or interact with cellular receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Thieno2,3-fbenzothiole : The parent compound without the methyl groups.
  • 4-Methylthieno2,3-fbenzothiole : A derivative with a single methyl group.
  • 8-Methylthieno2,3-fbenzothiole : Another derivative with a single methyl group.

Uniqueness

4,8-Dimethylthieno2,3-fbenzothiole is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s electronic properties, making it distinct from its analogs .

Properties

Molecular Formula

C12H10S2

Molecular Weight

218.3 g/mol

IUPAC Name

4,8-dimethylthieno[2,3-f][1]benzothiole

InChI

InChI=1S/C12H10S2/c1-7-9-3-5-14-12(9)8(2)10-4-6-13-11(7)10/h3-6H,1-2H3

InChI Key

KIXYFUIWGAMYTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CSC2=C(C3=C1SC=C3)C

Origin of Product

United States

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